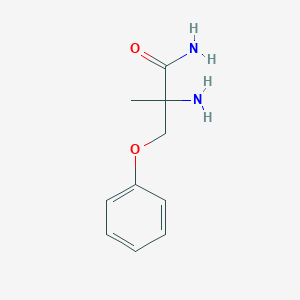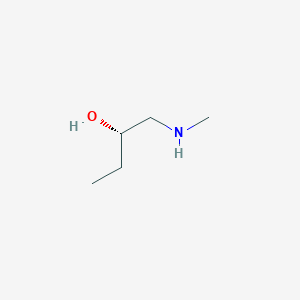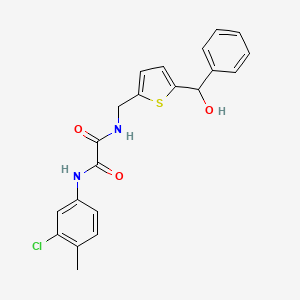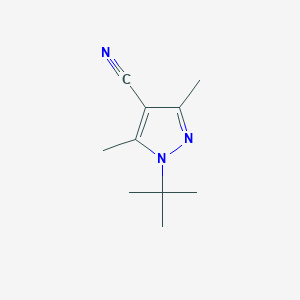
2-Amino-2-methyl-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-3-phenoxypropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-2-methyl-3-phenoxypropanamide is 1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) .Physical And Chemical Properties Analysis
2-Amino-2-methyl-3-phenoxypropanamide is a powder at room temperature .Aplicaciones Científicas De Investigación
Solubility Enhancement in CO2 Capture Systems
2-Amino-2-methyl-3-phenoxypropanamide: has been investigated for its potential use in carbon dioxide (CO2) capture processes. Researchers have explored its solubility properties in aqueous solutions, particularly in combination with other solvents. Understanding its behavior in CO2 absorption systems can contribute to more efficient and environmentally friendly carbon capture technologies .
Pharmaceutical Research and Drug Design
Given its structural features, this compound may serve as a building block for drug design. Medicinal chemists could explore modifications to its phenoxypropanamide moiety to create novel pharmaceutical agents. Computational studies and in vitro assays could help identify potential drug candidates targeting specific biological pathways .
Agrochemical Applications
Phenoxypropanamide derivatives have been investigated for their herbicidal and fungicidal properties. Researchers might explore the herbicidal potential of 2-Amino-2-methyl-3-phenoxypropanamide against specific weed species or its fungicidal activity against plant pathogens. Field trials and toxicity assessments would be essential for further evaluation .
Polymer Chemistry and Material Science
The amino and phenoxy groups in this compound make it interesting for polymer synthesis. Researchers could incorporate it into polymer chains to modify material properties, such as solubility, mechanical strength, or thermal stability. Potential applications include coatings, adhesives, or drug delivery systems .
Catalysis and Ligand Design
Organic ligands play a crucial role in catalysis. Scientists might explore the coordination chemistry of 2-Amino-2-methyl-3-phenoxypropanamide with transition metals. Its chelating ability could lead to the development of new catalysts for various chemical transformations .
Biological Studies and Enzyme Inhibition
Researchers could investigate the interaction of this compound with enzymes or biological receptors. Its phenoxy group might allow it to bind selectively to specific protein targets. In vitro assays could reveal its potential as an enzyme inhibitor or modulator .
Safety and Hazards
The safety information for 2-Amino-2-methyl-3-phenoxypropanamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin, eyes, or clothing .
Direcciones Futuras
While specific future directions for 2-Amino-2-methyl-3-phenoxypropanamide are not mentioned in the literature, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that similar compounds could have potential applications in drug development.
Mecanismo De Acción
Mode of Action
It is likely that it interacts with its targets in a way that modulates their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Amino-2-methyl-3-phenoxypropanamide interacts with its targets and exerts its effects .
Propiedades
IUPAC Name |
2-amino-2-methyl-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRREPKZVUAHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)


![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)
![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)
![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)


